3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a phenyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenyl and trifluoromethylbenzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyrazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
- 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-methanol
Uniqueness
The uniqueness of 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)16-8-4-5-13(9-16)10-23-11-15(12-24)17(22-23)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAASPGBXHDIIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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